3-Methylidenepyrrolidine 3-Methylidenepyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC2510841
InChI: InChI=1S/C5H9N/c1-5-2-3-6-4-5/h6H,1-4H2
SMILES:
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol

3-Methylidenepyrrolidine

CAS No.:

Cat. No.: VC2510841

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methylidenepyrrolidine -

Specification

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
IUPAC Name 3-methylidenepyrrolidine
Standard InChI InChI=1S/C5H9N/c1-5-2-3-6-4-5/h6H,1-4H2
Standard InChI Key XGJYZAAIQYBIKF-UHFFFAOYSA-N
Canonical SMILES C=C1CCNC1

Introduction

PropertyDescription
Molecular FormulaC₅H₉N
Molecular Weight83.13 g/mol
StructureFive-membered ring with a nitrogen atom and an exocyclic methylene group
Physical StateColorless liquid at room temperature
SolubilitySoluble in most organic solvents; partially soluble in water

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-methylidenepyrrolidine and its derivatives. These methods vary in complexity, yield, and scalability.

Rhodium-Catalyzed Cycloaddition

One of the most efficient methods for synthesizing 3-methylidenepyrrolidine derivatives involves rhodium-catalyzed intermolecular [3 + 2] cycloadditions of vinylaziridines with allenes. This approach has demonstrated excellent regioselectivity and stereoselectivity, making it particularly valuable for the synthesis of chiral methylene pyrrolidines.

The reaction mechanism proceeds through:

  • Initial C–N oxidative addition forming a Rh–allyl complex

  • Proximal-insertion of allene into the Rh–N bond

  • C(sp²)–C(sp³) reductive elimination

This method produces 3-methylene-pyrrolidine products with high regio-, E/Z, and diastereo-selectivity . The substituent on the allene significantly impacts the reaction pathway, allowing for selectivity control between proximal and distal CC bond insertion.

Synthetic Route via Protected Intermediates

Another common approach utilizes protected intermediates, particularly tert-butoxycarbonyl (Boc) protected derivatives. 1-Boc-3-methylene-pyrrolidine (CAS: 114214-71-0) serves as a valuable synthetic intermediate in the preparation of 3-methylidenepyrrolidine . This protected form offers several advantages:

AdvantageDescription
StabilityThe Boc group enhances stability during various reaction conditions
Reactivity ControlNitrogen reactivity is modulated, allowing selective transformations
PurificationImproved handling and purification properties

The protected compound can be characterized as follows:

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
Density1.01±0.1 g/cm³
Boiling Point236.7±29.0 °C
pKa-1.49±0.20
Storage Condition2-8°C

Related Derivatives and Their Properties

The 3-methylidenepyrrolidine scaffold serves as a foundation for numerous derivatives with diverse properties and applications.

N-Substituted Derivatives

N-substituted derivatives, such as 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate (Boc-protected form) and 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, exhibit distinct chemical and biological properties:

DerivativeMolecular FormulaMolecular WeightNotable Features
1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylateC₁₀H₁₇NO₂183.25 g/molProtected nitrogen; used as a synthetic intermediate
3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dioneC₁₂H₈F₃NO₂255.19 g/molContains trifluoromethyl group; potential biological activity

The 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione derivative is particularly interesting due to its electron-deficient lactam ring and capacity for hydrogen bonding. The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability and membrane permeability.

Related Structural Analogs

Several structural analogs of 3-methylidenepyrrolidine demonstrate the versatility of this scaffold:

  • 3-Methylpyrrolidin-3-ol (C₅H₁₁NO, MW: 101.15 g/mol): Features a hydroxyl group instead of a methylidene group

  • Pyrrolidine, 3-methyl- (C₅H₁₁N, MW: 85.15 g/mol): Contains a methyl substituent rather than a methylidene group

  • 1-(4-chlorophenyl)-3-methylidene-pyrrolidine-2,5-dione: An N-arylated derivative with a 4-chlorophenyl substituent

These analogs demonstrate how modifications to the basic structure can yield compounds with diverse properties and potential applications.

Applications in Organic Synthesis

3-Methylidenepyrrolidine and its derivatives serve as valuable building blocks in organic synthesis, particularly in medicinal chemistry and materials science.

As Precursors for Biologically Active Compounds

The 3-methylidenepyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for numerous compounds with potential biological activities:

  • The exocyclic double bond provides a reactive site for various transformations

  • The nitrogen atom allows for strategic functionalization

  • The cyclic structure offers conformational constraints beneficial for target binding

The pyrrolidine ring structure appears in numerous natural alkaloids and synthetic drugs, including nicotine, hygrine, procyclidine, and bepridil. It also forms the basis for the racetam compounds (e.g., piracetam, aniracetam) .

As Monomers in Polymerization

Derivatives containing the 3-methylidenepyrrolidine motif can serve as monomers in polymerization reactions. For example, 3-Methylene-1-(1-naphthyl)pyrrolidine-2,5-dione has been documented as a monomer used in copolymerization reactions .

PropertyValue
IUPAC Name3-methylidene-1-naphthalen-1-ylpyrrolidine-2,5-dione
Molecular FormulaC₁₅H₁₁NO₂
Molecular Weight237.258 g/mol
H Bond Acceptors2
H Bond Donors0

The reactive exocyclic double bond enables various polymerization mechanisms, including radical and anionic polymerization, leading to materials with unique properties .

Biological Activity and Medicinal Chemistry

3-Methylidenepyrrolidine derivatives exhibit diverse biological activities, making them valuable scaffolds in drug discovery.

ActivityDescriptionRelated Compounds
Interaction with Voltage-Gated Ion ChannelsModulation of sodium and calcium channels, crucial for neuronal excitabilityPyrrolidine-2,5-dione derivatives
Influence on GABAergic SignalingInteraction with GABA transporters, potentially enhancing inhibitory neurotransmissionPyrrolidine derivatives
Anticonvulsant PropertiesReduction of seizure activity in animal modelsCertain pyrrolidine derivatives
Neuroprotective EffectsMitigation of neuronal damage by modulating calcium influx through NMDA receptorsPyrrolidine-2,5-dione derivatives

The trifluoromethyl-substituted derivative (3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione) has been noted for its enhanced lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This compound may inhibit specific enzymes or receptors, leading to observed biological effects.

Structure-Activity Relationships

Structure-activity relationship studies of related compounds provide insights into how structural modifications affect biological activity:

  • The methylidene substituent may introduce conformational rigidity or serve as a Michael acceptor for covalent inhibition, unlike non-reactive substituents in other analogs

  • The incorporation of electron-withdrawing groups (such as trifluoromethyl) can enhance metabolic stability and bioavailability

  • N-aryl substituents significantly influence the compound's biological profile, with different aryl groups showing varying potency and selectivity

Spectroscopic Characteristics and Identification

Various spectroscopic methods can be employed for the identification and characterization of 3-methylidenepyrrolidine and its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of 3-methylidenepyrrolidine:

  • ¹H NMR: The methylidene protons typically appear as a singlet or doublet around 4.5-5.5 ppm

  • ¹³C NMR: The methylidene carbon exhibits a characteristic signal around 105-115 ppm

  • The pyrrolidine ring protons and carbons show distinct patterns that help confirm the structure

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the 3-methylidenepyrrolidine structure.

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

  • C=C stretching of the methylidene group (1640-1680 cm⁻¹)

  • C-N stretching of the pyrrolidine ring (1200-1350 cm⁻¹)

  • C-H stretching of the methylidene (around 3100 cm⁻¹)

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